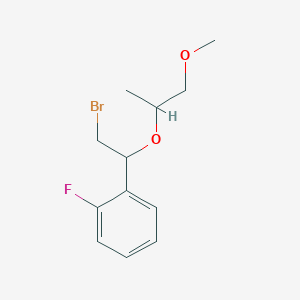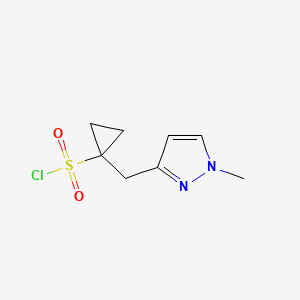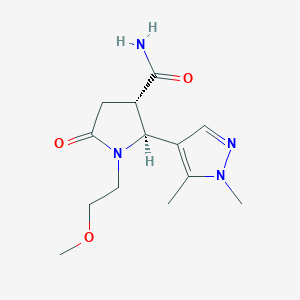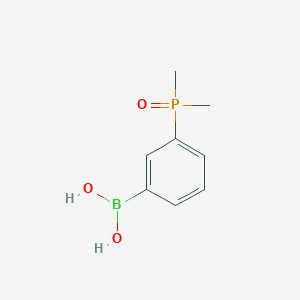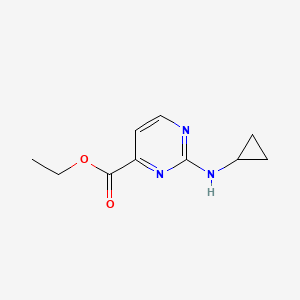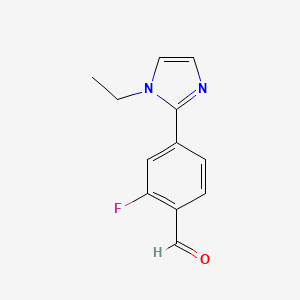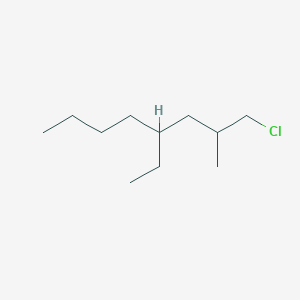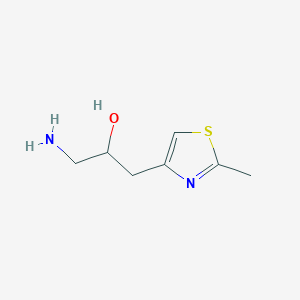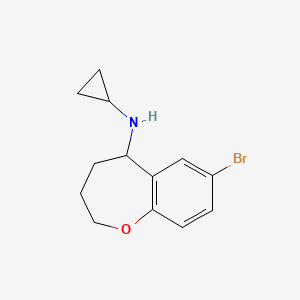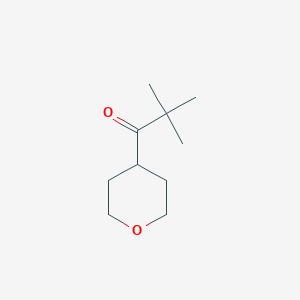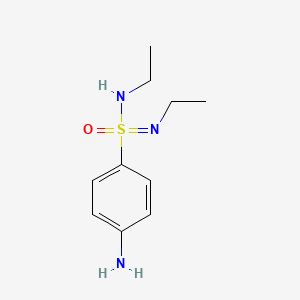
4-amino-N,N-diethylbenzene-1-sulfonoimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N,N-diethylbenzene-1-sulfonoimidamide is an organosulfur compound that belongs to the class of sulfonimidamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional amino and diethyl substituents. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethylbenzene-1-sulfonoimidamide typically involves the reaction of 4-amino-N,N-diethylbenzenesulfonamide with appropriate reagents to introduce the sulfonoimidamide group. Common synthetic routes include:
Nitration and Reduction: Nitration of diethylbenzene followed by reduction to introduce the amino group.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Imidation: Conversion of the sulfonamide to sulfonoimidamide using reagents like chlorosulfonyl isocyanate.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Batch Reactors: Use of batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Implementation of continuous flow reactors for efficient large-scale production.
Purification: Purification steps such as crystallization and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-diethylbenzene-1-sulfonoimidamide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions to form sulfonic acids.
Reduction: Reduction reactions to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfonic Acids: Formed through oxidation.
Amines: Formed through reduction.
Substituted Benzene Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-amino-N,N-diethylbenzene-1-sulfonoimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N,N-diethylbenzene-1-sulfonoimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. The sulfonamide group plays a crucial role in binding to target molecules, while the amino and diethyl groups modulate its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-amino-N,N-diethylbenzenesulfonamide: Similar structure but lacks the sulfonoimidamide group.
4-amino-N,N-dimethylbenzene-1-sulfonoimidamide: Similar structure with different alkyl substituents.
4-amino-N,N-diethylbenzene-1-sulfonic acid: Oxidized form of the compound.
Uniqueness
4-amino-N,N-diethylbenzene-1-sulfonoimidamide is unique due to the presence of the sulfonoimidamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H17N3OS |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-[N-ethyl-S-(ethylamino)sulfonimidoyl]aniline |
InChI |
InChI=1S/C10H17N3OS/c1-3-12-15(14,13-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3,(H,12,13,14) |
InChI Key |
PJUQRGXZRKQYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=NCC)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


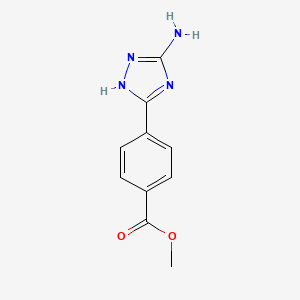
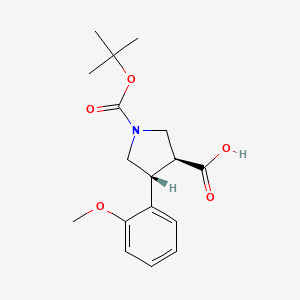
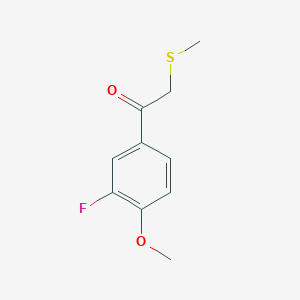
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
